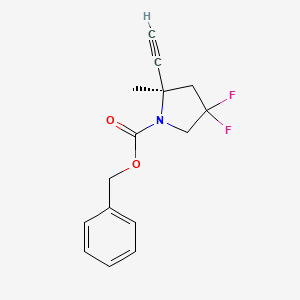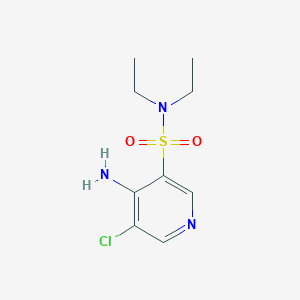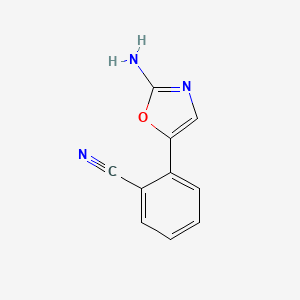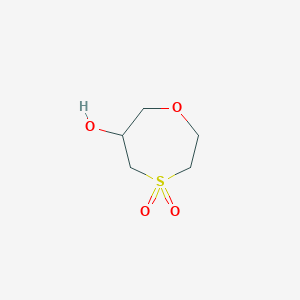
6-Hydroxy-1,4-oxathiepane4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide typically involves the cyclization of sulfide diols. One common method includes the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide, followed by oxidation to form the sulfone group . Another approach involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate .
Industrial Production Methods
Industrial production of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide can be achieved through large-scale synthesis using the aforementioned methods. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,4-oxathiepane-4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Calcium hypochlorite, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide.
Scientific Research Applications
6-Hydroxy-1,4-oxathiepane-4,4-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, which may influence its biological activity. The presence of the sulfone group allows it to participate in various chemical pathways, potentially leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiane: A six-membered ring compound with similar sulfur and oxygen atoms.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms.
1,2,4-Benzothiadiazine-1,1-dioxide: A heterocyclic compound with a similar sulfone group.
Uniqueness
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to six-membered ring analogs
Properties
Molecular Formula |
C5H10O4S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4,4-dioxo-1,4-oxathiepan-6-ol |
InChI |
InChI=1S/C5H10O4S/c6-5-3-9-1-2-10(7,8)4-5/h5-6H,1-4H2 |
InChI Key |
ADKSVHHWDBGRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)

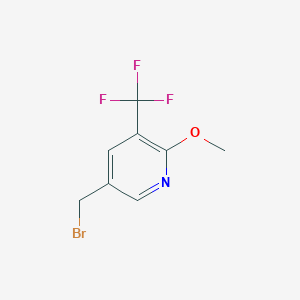
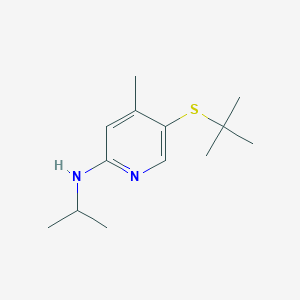

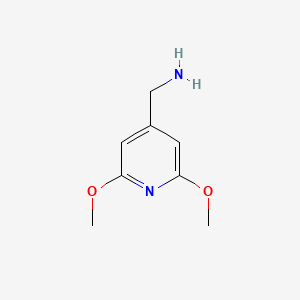

![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)


